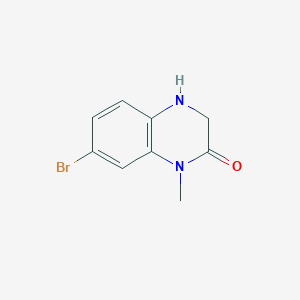

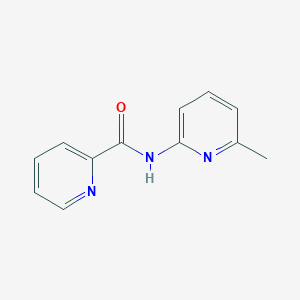

![molecular formula C22H23NO5 B2400528 (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one CAS No. 859133-25-8](/img/structure/B2400528.png)

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Aporphine Alkaloids Synthesis

The compound’s structure features a benzo[d][1,3]dioxole moiety. Researchers have utilized this scaffold for the total synthesis of aporphine alkaloids. Specifically, the first total synthesis of (S)-(+)-ovigerine, (S)-(+)-N-formylovigerine, and (6aS,6a’S)-(+)-ovigeridimerine was achieved using this compound as a key intermediate . The synthetic strategy involved Pd-catalyzed arylation to establish the aporphine framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution.

Coptisine Alkaloids Synthesis

By slightly modifying the synthetic route and strategically combining it with aza-Michael addition, Bischler–Napieralski reaction, and N-arylation, researchers extended the methodology to synthesize benzo[d][1,3]dioxole-type benzylisoquinoline alkaloids of coptisines. Notably, efficient syntheses of two impatiens, tetrahydrocoptisine, and quaternary coptisine bromide were achieved using this approach .

Dibenzopyrrocolines Synthesis

The same synthetic strategy was also applied to dibenzopyrrocolines, leading to the efficient synthesis of two dibenzopyrrocoline analogues .

Solution-Processed OLEDs (Organic Light-Emitting Diodes)

While not directly related to the compound, its solution-processable nature is relevant for the development of non-doped thermally activated delayed fluorescence (TADF) emitters in OLEDs. Solution-processed TADF emitters are highly desirable due to their efficiency and compatibility with wet methods .

Photocatalysis and C–O Bond Cleavage

Although not explicitly studied for this compound, its structural features may be relevant for radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds. Strategically designed arylbenzothiazolylether diazonium salts have been used as dual-function reagents in this context .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[[butyl(methyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-3-4-9-23(2)12-16-17(24)7-6-15-21(25)20(28-22(15)16)11-14-5-8-18-19(10-14)27-13-26-18/h5-8,10-11,24H,3-4,9,12-13H2,1-2H3/b20-11- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLNHQOWSHVYEK-JAIQZWGSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-((butyl(methyl)amino)methyl)-6-hydroxybenzofuran-3(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-5-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2400447.png)

![1,3-Dimethyl-7-[(4-methylphenyl)methyl]-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2400448.png)

![Methyl 5-fluorosulfonylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2400450.png)

![5,5-bis[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2400451.png)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine](/img/structure/B2400464.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2400465.png)

![[4-(Ethanesulfonyl)phenyl]methanamine](/img/structure/B2400467.png)